molecular formula C20H28N6O2S B4899851 4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B4899851
M. Wt: 416.5 g/mol
InChI Key: SNNLQHRWUMKUCU-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and phenylsulfonyl groups

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2S/c1-17-16-19(24-10-8-23(2)9-11-24)22-20(21-17)25-12-14-26(15-13-25)29(27,28)18-6-4-3-5-7-18/h3-7,16H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLQHRWUMKUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes nucleophilic substitution reactions to introduce the piperazine and phenylsulfonyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The piperazine rings can be reduced under hydrogenation conditions.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the piperazine rings can produce secondary amines.

Scientific Research Applications

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The piperazine rings can interact with biological receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(piperazin-1-yl)pyrimidine: Lacks the phenylsulfonyl group, resulting in different chemical properties and applications.

    2-(4-(Phenylsulfonyl)piperazin-1-yl)pyrimidine: Lacks the additional piperazine ring, affecting its binding properties and reactivity.

Uniqueness

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of both piperazine and phenylsulfonyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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